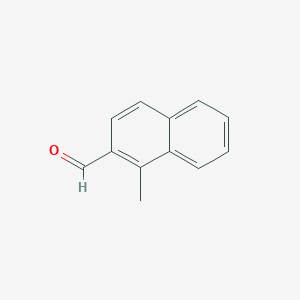

1-Methylnaphthalene-2-carboxaldehyde

描述

Contextualization within Polycyclic Aromatic Aldehydes and Naphthalene (B1677914) Derivatives

1-Methylnaphthalene-2-carboxaldehyde is a member of the polycyclic aromatic aldehydes, a class of organic compounds characterized by an aldehyde functional group attached to a polycyclic aromatic hydrocarbon skeleton. Specifically, it is a derivative of naphthalene, which consists of two fused benzene (B151609) rings. The naphthalene framework is the simplest polycyclic aromatic hydrocarbon, and its derivatives are of significant interest in various fields of chemistry. rsc.org The presence of both the naphthalene core and the aldehyde group imparts a unique combination of aromatic and reactive properties to the molecule.

The electronic properties of the naphthalene ring system, coupled with the reactivity of the aldehyde, make compounds like this compound valuable intermediates in organic synthesis. Naphthalene derivatives are widely utilized in the production of dyes, polymers, and pharmaceuticals. ijrpr.com The aldehyde functional group is particularly versatile, participating in a wide array of chemical transformations such as nucleophilic additions, oxidations, and reductions, allowing for the construction of more complex molecular architectures.

Historical Trajectories of Naphthalene Aldehyde Research

The study of naphthalene and its derivatives has a rich history dating back to the early 19th century. Naphthalene was first isolated from coal tar in the 1820s, and its structure as two fused benzene rings was proposed by Emil Erlenmeyer in 1866. solubilityofthings.comresearchgate.net Early research on naphthalene derivatives focused on understanding their fundamental chemical properties and reactivity.

The development of synthetic methods to introduce functional groups onto the naphthalene ring was a significant area of investigation. One of the earliest and most well-known methods for the synthesis of aromatic aldehydes is the Gattermann-Koch reaction, first reported in 1897. jst.go.jp While initially applied to benzene and its derivatives, the principles of electrophilic aromatic substitution were later extended to polycyclic systems like naphthalene. The Haworth synthesis, developed in 1932, provided a method for the synthesis of naphthalene and its derivatives from simpler starting materials, further expanding the scope of naphthalene chemistry. ijrpr.comvedantu.com Research into the synthesis of specific naphthalene aldehydes has evolved over time, with the development of various formylation techniques.

Current Research Landscape and Identified Scientific Gaps

Current research on naphthalene derivatives continues to be an active area of investigation, driven by their potential applications in materials science, medicinal chemistry, and catalysis. chemistryviews.org The focus has shifted towards the development of more efficient and selective synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization. researchgate.net These modern techniques offer advantages over classical methods in terms of functional group tolerance and regioselectivity.

Despite the progress in the synthesis of substituted naphthalenes, there are still scientific gaps in the understanding and application of specific isomers like this compound. For instance, while the formylation of 1-methylnaphthalene (B46632) has been studied, it predominantly yields the 4-formyl isomer, with the 2-formyl product being a minor component. jst.go.jpacs.org This highlights a need for more regioselective synthetic routes to access the 2-substituted isomer in higher yields.

Furthermore, while the general reactivity of aldehydes is well-established, the specific reaction kinetics and mechanisms for this compound are not extensively documented. A deeper understanding of its chemical behavior could unlock new synthetic possibilities and applications. The exploration of its potential as a building block in the synthesis of novel materials or biologically active compounds remains an area ripe for further investigation. The development of advanced analytical techniques is also crucial for the detection and characterization of polycyclic aromatic hydrocarbons and their derivatives in various matrices. jfda-online.com

Structure

3D Structure

属性

IUPAC Name |

1-methylnaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUIHIHIXOLGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80492929 | |

| Record name | 1-Methylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80492929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35699-45-7 | |

| Record name | 1-Methyl-2-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35699-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80492929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylnaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 1 Methylnaphthalene 2 Carboxaldehyde

Established Synthetic Pathways and Refinements

Established methods for the synthesis of 1-methylnaphthalene-2-carboxaldehyde often rely on multi-step sequences starting from readily available naphthalene (B1677914) precursors. These pathways are designed to control the regiochemical outcome, ensuring the desired 1,2-substitution pattern.

Multi-Step Approaches from Naphthalene Precursors

Multi-step syntheses are fundamental in achieving specific substitution patterns on the naphthalene ring that are not accessible through direct electrophilic substitution.

A robust and highly regioselective method for introducing a formyl group onto an aromatic ring is through the use of an organometallic intermediate derived from a halogenated precursor. This approach typically involves the initial synthesis of 1-bromo-2-methylnaphthalene (B105000).

The conversion of the bromo-intermediate to the target aldehyde can be effectively achieved via the Bouveault aldehyde synthesis . cambridge.orgwikipedia.org This reaction involves the formation of an organometallic reagent, either a Grignard reagent or an organolithium species, followed by its reaction with a formylating agent such as N,N-dimethylformamide (DMF). commonorganicchemistry.comthieme-connect.de

The general sequence is as follows:

Formation of the Organometallic Reagent : 1-Bromo-2-methylnaphthalene is reacted with magnesium metal to form the corresponding Grignard reagent (2-methyl-1-naphthylmagnesium bromide) or with an organolithium reagent like n-butyllithium at low temperatures to generate the aryllithium species (2-methyl-1-naphthyllithium) via lithium-halogen exchange. commonorganicchemistry.comthieme-connect.de

Formylation : The resulting organometallic compound is then treated with an excess of a suitable formylating agent, most commonly DMF. nih.gov

Hydrolysis : The reaction mixture is subsequently hydrolyzed under acidic conditions to yield the final product, this compound. wikipedia.org

This method's primary advantage is its high regioselectivity, as the formyl group is introduced precisely at the position formerly occupied by the halogen.

| Step | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| 1. Metal-Halogen Exchange | 1-Bromo-2-methylnaphthalene, n-BuLi, THF, -78 °C | 2-Methyl-1-naphthyllithium | commonorganicchemistry.com |

| 2. Formylation & Hydrolysis | N,N-Dimethylformamide (DMF), then H3O+ | This compound | thieme-connect.de |

| 1. Grignard Formation | 1-Bromo-2-methylnaphthalene, Mg, THF | 2-Methyl-1-naphthylmagnesium bromide | cambridge.org |

| 2. Formylation & Hydrolysis | N,N-Dimethylformamide (DMF), then H3O+ | This compound | wikipedia.org |

Direct formylation of an existing 1-methylnaphthalene (B46632) substrate is an alternative approach. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, employing a phosphoruoxy chloride (POCl₃) and DMF mixture to generate the electrophilic Vilsmeier reagent (a chloroiminium salt). chemistrysteps.comijpcbs.com

However, the application of this reaction to 1-methylnaphthalene for the synthesis of the 2-carboxaldehyde isomer is challenging due to regioselectivity rules in electrophilic aromatic substitution. studysmarter.co.uk Key considerations include:

Substrate Reactivity : Naphthalene itself is less reactive than highly activated systems like phenols or anilines and undergoes formylation under Vilsmeier-Haack conditions with difficulty. researchgate.net The methyl group on 1-methylnaphthalene is only a weak activating group. researchgate.net

Regioselectivity : Electrophilic attack on naphthalene preferentially occurs at the α-position (C1) over the β-position (C2) due to the greater stability of the resulting carbocation intermediate. wordpress.com In 1-methylnaphthalene, the C1 position is already substituted. The methyl group, being an ortho-, para-director, would favor substitution at the C2 (ortho) and C4 (para) positions. However, substitution at the C4 position is generally kinetically and thermodynamically favored in many electrophilic substitutions on 1-substituted naphthalenes. For instance, the formylation of 1,6-dimethylnaphthalene (B47092) yields 1,6-dimethyl-4-naphthaldehyde. cambridge.org

Therefore, the direct Vilsmeier-Haack formylation of 1-methylnaphthalene would likely result in a mixture of products, with 1-methylnaphthalene-4-carboxaldehyde being a significant, if not the major, product, making this route less ideal for the specific synthesis of the 2-carboxaldehyde isomer.

Condensation and Cyclization Strategies for Naphthalene Carbaldehyde Formation

Instead of functionalizing a pre-existing naphthalene core, synthetic strategies can be devised to construct the this compound skeleton through condensation and cyclization reactions. These methods build the bicyclic aromatic system from acyclic or monocyclic precursors, allowing for precise placement of substituents.

One conceptual approach involves the intramolecular cyclocondensation of suitably designed precursors. For example, methods involving the thermolytic or acid-catalyzed intramolecular cyclization of ortho-substituted benzaldehydes can be adapted. rsc.org A strategy could involve an o-phenylallylbenzaldehyde derivative, which upon cyclization would form the naphthalene ring system. rsc.org

Annulation reactions provide another powerful tool for constructing substituted naphthalenes. These reactions typically involve the fusion of a new six-membered ring onto an existing benzene (B151609) ring. For instance, the FeCl₃-promoted annulation of aryl acetaldehydes with alkynes can produce polysubstituted naphthalenes with high regioselectivity. A synthetic design employing this logic could construct the desired naphthalene skeleton with the methyl and a precursor to the aldehyde group correctly positioned.

Advanced Catalytic Syntheses

Modern synthetic chemistry has seen the development of powerful catalytic methods that can offer more efficient and atom-economical routes to complex molecules.

Transition Metal-Catalyzed Carbonylation

Transition metal-catalyzed carbonylation represents a state-of-the-art method for the synthesis of aldehydes. Palladium-catalyzed reactions are particularly prominent in this area. These methods can utilize aryl halides or triflates as starting materials and a source of carbon monoxide to introduce the formyl group.

This approach is highly relevant for the synthesis of this compound, starting from a precursor like 1-bromo-2-methylnaphthalene or 1-iodo-2-methylnaphthalene. The general catalytic cycle involves:

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

CO Insertion : This intermediate reacts with carbon monoxide (or a CO surrogate) to form a Pd(II)-aroyl complex.

Reductive Elimination : The aroyl complex undergoes reductive elimination, often facilitated by a hydride source, to release the aldehyde product (Ar-CHO) and regenerate the Pd(0) catalyst.

Various sources of carbon monoxide can be used, ranging from CO gas to safer, solid CO surrogates. Recent advancements have also demonstrated the use of formic acid as both a CO source and a reducing agent.

| Substrate | Catalyst System | CO Source | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Aryl Halide (e.g., 1-Bromo-2-methylnaphthalene) | Pd(OAc)2, Ligand (e.g., JohnPhos) | tert-Butyl isocyanide / Et3SiH | Aryl Aldehyde (e.g., this compound) | Mild conditions, avoids toxic CO gas, broad functional group tolerance. | nih.gov |

This catalytic approach offers a powerful and versatile alternative to traditional organometallic methods, often with improved functional group tolerance and milder reaction conditions.

Palladium-Catalyzed Carbonylation of 1-Methylnaphthalene-2-boronic Acid

A prominent method for the synthesis of this compound involves the palladium-catalyzed carbonylation of 1-Methylnaphthalene-2-boronic acid. This reaction is a variant of the Suzuki coupling and is highly effective for introducing a carbonyl group into an aromatic ring. The process typically utilizes a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand to facilitate the reaction. Carbon monoxide is used as the carbonyl source. The reaction conditions are generally mild, making it a favorable method in organic synthesis.

Table 1: Key Parameters in Palladium-Catalyzed Carbonylation

| Parameter | Description | Typical Conditions |

| Catalyst | Palladium(II) salt | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Ligand | Phosphine ligand | PPh₃, dppf |

| Carbonyl Source | Carbon monoxide gas | 1-10 atm CO |

| Base | Inorganic or organic base | K₂CO₃, Et₃N |

| Solvent | Aprotic polar solvent | Toluene, DMF, THF |

Stereoselective Catalysis in Related Binaphthalene Aldehyde Synthesis

While this compound itself is not chiral, the principles of stereoselective catalysis are crucial in the synthesis of related, axially chiral binaphthalene aldehydes. rsc.org These compounds are valuable as ligands and organocatalysts in asymmetric synthesis. researchgate.net Atroposelective synthesis methods, which control the orientation of the naphthalene rings around the chiral axis, are employed. rsc.org Organocatalytic Michael/aldol cascade reactions, sometimes performed under mechanochemical conditions like ball-milling, can produce dihydro-binaphthalene derivatives that are then transformed into the target aldehydes with high enantiomeric purity. rsc.orgresearchgate.net Gold-catalyzed intramolecular hydroarylation has also been reported for the highly atroposelective synthesis of binaphthyl compounds. nih.gov

Organocatalytic Approaches (e.g., L-Proline in Aldehyde-involved Multi-component Reactions)

Organocatalysis offers a metal-free alternative for reactions involving aldehydes. L-Proline, a naturally occurring amino acid, is a widely used organocatalyst for various multi-component reactions (MCRs) that can involve aldehyde substrates. rsc.orgthieme-connect.comresearchgate.net In these reactions, L-proline can catalyze the formation of complex molecules in a single step from three or more starting materials. ajgreenchem.com For instance, L-proline has been shown to effectively catalyze the synthesis of tetrahydropyridines from anilines, methyl acetoacetate, and aromatic aldehydes. ajgreenchem.com It also catalyzes Mannich-type reactions to produce 3-amino-alkylated indoles from an aldehyde, an amine, and an indole. rsc.org These approaches are valued for their operational simplicity, mild reaction conditions, and adherence to green chemistry principles. rsc.orgajgreenchem.com

Table 2: Examples of L-Proline Catalyzed Aldehyde-Involved MCRs

| Reaction Type | Reactants | Product | Reference |

| Mannich-type reaction | Aldehyde, Secondary Amine, Indole | 3-Amino-alkylated indoles | rsc.org |

| Tetrahydropyridine Synthesis | Aromatic Aldehyde, Aniline, Methyl Acetoacetate | Tetrahydropyridine derivatives | ajgreenchem.com |

| Knoevenagel-Michael Cascade | Aldehyde, Meldrum's Acid, Ketone | Polyfunctionalized keto esters | thieme-connect.com |

Palladium-Catalyzed Direct Arylation with Related Aldehyde Substrates

Palladium-catalyzed direct arylation represents an efficient strategy for forming carbon-carbon bonds, which can be applied to aldehyde substrates or their precursors. organic-chemistry.orgnih.govresearchgate.net This method avoids the need for pre-functionalized starting materials by directly activating a C-H bond. researchgate.net In reactions related to aldehyde synthesis, palladium catalysis can facilitate the direct acylation of aryl halides with aldehydes to produce ketones, which can be precursors to other functional groups. organic-chemistry.orgliv.ac.uk These reactions often employ a palladium catalyst in conjunction with a phosphine ligand and a base. organic-chemistry.org The development of cooperative palladium-amine catalysis has enabled the direct acylation of aryl bromides and even less reactive aryl chlorides with a broad range of aldehydes. organic-chemistry.orgliv.ac.uk

Regioselective Synthesis and Isomer Control Strategies

Achieving high regioselectivity is critical in the synthesis of this compound to avoid the formation of unwanted isomers. The substitution pattern on the naphthalene core is dictated by the synthetic route. For instance, starting with a pre-functionalized naphthalene derivative where the methyl and a precursor to the aldehyde group (like a bromo or boronic acid group) are already in the desired 1 and 2 positions ensures the correct isomer is formed.

Strategies for de novo synthesis of the naphthalene ring system, such as metal-free cycloaddition protocols, can also offer regiocontrol based on the substitution patterns of the acyclic precursors. nih.gov Furthermore, in cases where an isomeric mixture might be produced, understanding the principles of isomerization can be valuable. For example, 1-methylnaphthalene can be isomerized to 2-methylnaphthalene (B46627) over acidic zeolite catalysts, demonstrating that post-synthesis separation or conversion might be a viable, albeit less ideal, strategy for isomer control. bcrec.id Palladium-catalyzed dearomatization reactions of naphthalene derivatives also offer pathways to functionalized products where regioselectivity is a key consideration. mit.edunih.gov

Integration of Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce environmental impact. sigmaaldrich.commsu.edu

Key principles applicable to the discussed syntheses include:

Catalysis : The use of catalytic amounts of palladium or organocatalysts like L-proline is inherently greener than using stoichiometric reagents. sigmaaldrich.commsu.edu Catalysts increase reaction efficiency and reduce waste. sigmaaldrich.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Direct arylation and multi-component reactions are often highly atom-economical.

Less Hazardous Chemical Syntheses : Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. msu.edu The use of organocatalysts like L-proline avoids heavy metal catalysts. ajgreenchem.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy requirements. sigmaaldrich.com Many organocatalytic reactions can be run under mild conditions. rsc.orgajgreenchem.com

Safer Solvents and Auxiliaries : The use of safer solvents, or even solvent-free conditions as seen in some mechanochemical syntheses, reduces environmental harm. researchgate.net Water has also been explored as a green solvent for some L-proline catalyzed reactions. researchgate.net

Prevention : It is better to prevent waste than to treat it after it has been created. msu.edu High-yield, high-selectivity reactions like palladium-catalyzed carbonylation contribute to waste prevention.

By prioritizing catalytic methods, high atom economy, and mild conditions, the synthesis of this compound can be made more sustainable. firp-ula.org

Fundamental Chemical Reactivity and Mechanistic Investigations of 1 Methylnaphthalene 2 Carboxaldehyde

Advanced Aldehyde Functional Group Transformations

The aldehyde group in 1-Methylnaphthalene-2-carboxaldehyde is a primary site for a variety of chemical transformations, most notably nucleophilic addition reactions. These reactions allow for the derivatization of the molecule, which is crucial for both synthetic and analytical purposes.

Formation of Imine-Based Derivatives (e.g., Schiff Bases, Hydrazones)

A cornerstone of aldehyde chemistry is the reaction with primary amines and related compounds to form imines, a class of compounds characterized by a carbon-nitrogen double bond (C=N). When the primary amine is an aniline or a similar aromatic amine, the resulting imine is often referred to as a Schiff base. These reactions are typically carried out by heating a mixture of the aldehyde and the amine, often in a solvent like ethanol, sometimes with acid catalysis. The formation of Schiff bases from various substituted aromatic aldehydes is a well-established synthetic methodology. nih.gov

Similarly, this compound can react with hydrazine (H₂NNH₂) or its derivatives to form hydrazones. wikipedia.orglibretexts.org This condensation reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The general synthesis of hydrazones involves reacting the aldehyde with hydrazine hydrate, often in a solvent like N,N-dimethylformamide, with heating. uctm.edu For instance, the synthesis of aminobenzoyl-2-hydroxy-1-naphthyl-hydrazone has been achieved through the reaction of 2-hydroxy-1-naphthaldehyde with hydrazine. uctm.edu While this specific example involves a hydroxylated analogue, the fundamental reactivity of the aldehyde group is comparable.

These imine-based derivatives are significant in various fields. Schiff bases derived from naphthaldehyde derivatives have been investigated for their potential as fluorescent indicators and in the synthesis of metal complexes. newsama.comresearchgate.net Hydrazones of naphthaldehyde derivatives have also been explored for their analytical applications and biological activities. uctm.edudergipark.org.tr

Table 1: Examples of Imine-Based Derivative Formation

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine | Schiff Base | Ethanol, Reflux |

| Hydrazine Hydrate | Hydrazone | N,N-dimethylformamide, 50-60°C |

Derivatization for Analytical and Structural Elucidation

The reactivity of the aldehyde group is frequently exploited for analytical purposes, enabling the detection and characterization of the molecule.

A highly sensitive method for the detection of primary amines involves their reaction with an aromatic dialdehyde (B1249045), naphthalene-2,3-dicarboxaldehyde (NDA), in the presence of a cyanide ion. researchgate.netresearchgate.net This reaction leads to the formation of highly fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives. researchgate.netnih.gov The cyanide ion acts as a nucleophile in this transformation. researchgate.net This derivatization technique is widely used in analytical chemistry for the quantification of amino acids and other primary amines using techniques like HPLC and capillary electrophoresis. researchgate.netnih.gov

It is important to note that this specific reaction to form a 1-cyanobenz[f]isoindole derivative is characteristic of naphthalene-2,3-dicarboxaldehyde due to the presence of two adjacent aldehyde groups. There is no evidence in the reviewed literature to suggest that this compound, with its single aldehyde group, undergoes this particular cyclization reaction to form a 1-cyanobenz[f]isoindole derivative. The reaction of 1,2-diamines with aldehydes and a cyanide source can lead to other heterocyclic systems like 2-aminopyrazines and 2-aminoquinoxalines. rsc.org

The formation of imines, such as Schiff bases and hydrazones, serves as a classical chemical test for the confirmation of the aldehyde functional group. The reaction of an unknown compound with a primary amine or hydrazine, leading to the formation of a solid derivative with a characteristic melting point, is a strong indication of the presence of a carbonyl group. This method is a fundamental technique in qualitative organic analysis. The formation of a Schiff base or a hydrazone from this compound can be monitored using spectroscopic methods such as FTIR and UV-Vis to confirm the presence of the aldehyde functionality. newsama.com

Nucleophilic Addition Dynamics and Stereochemistry

The reaction of a nucleophile with the carbonyl carbon of this compound is a fundamental process in its chemistry. The carbonyl carbon is sp² hybridized and trigonal planar, making it susceptible to attack from either face. openochem.orgmasterorganicchemistry.com When a nucleophile attacks the carbonyl carbon, the hybridization of this carbon changes to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org

If the two groups attached to the carbonyl carbon are different, as is the case with this compound (a naphthalene (B1677914) ring and a hydrogen atom), the addition of a nucleophile (other than hydride) will create a new chiral center. In the absence of any chiral influence, the nucleophilic attack is equally likely to occur from either the Re or Si face of the carbonyl group, leading to a racemic mixture of the two possible enantiomers. libretexts.org However, the stereochemical outcome can be influenced by several factors, including the presence of a chiral catalyst or steric hindrance from the bulky naphthalene ring system, which may favor attack from the less hindered face. libretexts.orgdalalinstitute.com The approach of the nucleophile to the carbonyl carbon generally occurs at a specific angle, known as the Bürgi-Dunitz angle, which is approximately 107 degrees relative to the C-O bond. openochem.org The rate of nucleophilic addition is influenced by electronic factors; electron-withdrawing groups on the naphthalene ring would increase the electrophilicity of the carbonyl carbon and enhance the reaction rate, while electron-donating groups would have the opposite effect. masterorganicchemistry.comlibretexts.org

Unraveling Reaction Mechanisms and Pathways

Mechanistic Studies of Aldehyde Reactivity in Complex Multicomponent Reactions (e.g., Protonation, Iminium Cation Formation, Mannich-Type Additions, Ring Closure)

The aldehyde group of this compound is a versatile functional group that can participate in a variety of complex and multicomponent reactions. The mechanism of these reactions typically begins with the activation of the carbonyl group.

Protonation and Iminium Cation Formation: In the presence of an acid and a secondary amine (R₂NH), the aldehyde undergoes a sequence of steps to form an electrophilic iminium cation. wikipedia.orgmasterorganicchemistry.com

Protonation: The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The secondary amine attacks the activated carbonyl carbon, forming a hemiaminal intermediate.

Dehydration: The hydroxyl group of the hemiaminal is protonated, forming a good leaving group (H₂O). Subsequent elimination of water, assisted by the lone pair on the nitrogen, generates the resonance-stabilized iminium cation, [C₁₀H₆(CH₃)CH=NR₂]⁺. masterorganicchemistry.comwikipedia.org

Mannich-Type Additions: This reactive iminium cation is a key intermediate in the Mannich reaction, a three-component reaction that forms a β-amino-carbonyl compound. wikipedia.orgnih.gov The iminium ion generated from this compound acts as an electrophile that can be attacked by a suitable carbon nucleophile (e.g., an enol or enolate from a ketone). This C-C bond-forming step, followed by deprotonation, yields the final Mannich base. Such reactions are powerful tools for rapidly building molecular complexity. nih.govorganicchemistrytutor.com

Elucidation of Intermediate Species and Transition States (e.g., 1-Naphthylmethyl Radical Oxidation to 1-Naphthaldehyde)

The oxidation of the methyl group in 1-methylnaphthalene (B46632) to 1-naphthaldehyde (B104281) serves as an excellent model for understanding the intermediates and transition states involved in the oxidative transformation of this compound. This pathway is particularly relevant in combustion and atmospheric oxidation. mdpi.com

The mechanism proceeds through the following key steps:

Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the methyl group, forming the 1-naphthylmethyl radical (A₂ĊH₂). mdpi.com

Peroxy Radical Formation: The 1-naphthylmethyl radical rapidly reacts with molecular oxygen (³O₂) in a nearly barrierless association to form the 1-naphthylmethylperoxy radical (C₁₀H₇CH₂OO•). researchgate.netcore.ac.uk

Isomerization and Elimination: The peroxy radical can undergo a series of isomerization and elimination steps. One crucial pathway involves the formation of hydroperoxide-alkyl radicals or the elimination of HO₂. A key difference in proposed mechanisms is the formation and consumption of the A₂CH₂O• radical. In some models, the A₂ĊH₂ radical is primarily converted to 1-naphthaldehyde (A₂CHO). mdpi.com

During the consumption of the 1-naphthylmethyl radical, the formation of 1-naphthaldehyde is a significant pathway. mdpi.com The elucidation of these transient species and the associated transition states often requires a combination of experimental techniques and quantum chemistry calculations to map the potential energy surface of the reaction. core.ac.ukresearchgate.net

Kinetic Analysis of Reaction Pathways and Rate Constants

While specific kinetic data for this compound are scarce, the rate constants for key reactions can be estimated from studies on analogous compounds, primarily 1-methylnaphthalene (α-methylnaphthalene, AMN). These studies provide insight into the kinetics of hydrogen abstraction and radical addition, which are fundamental reaction pathways. mdpi.compolimi.it

The rate constants for hydrogen abstraction from the methyl group of AMN by various radicals have been computed and are crucial for kinetic modeling of combustion. polimi.itresearchgate.net The presence of the aldehyde group in this compound would modulate these rates, but the general trends are expected to be similar.

Below is a table of representative reaction rate constants for key pathways involving 1-methylnaphthalene, which serve as a proxy for the reactivity of this compound. The rate constants are typically expressed in the modified Arrhenius form, k = ATⁿexp(-Eₐ/RT).

| Reaction | A (cm³, mol, s) | n | Eₐ (kJ/mol) | Source |

|---|---|---|---|---|

| C₁₀H₇CH₃ + H → C₁₀H₇CH₂ + H₂ | 2.35E+08 | 1.64 | 41.42 | mdpi.com |

| C₁₀H₇CH₃ + O → C₁₀H₇CH₂ + OH | 1.08E+14 | 0.00 | 28.45 | mdpi.com |

| C₁₀H₇CH₃ + OH → C₁₀H₇CH₂ + H₂O | 1.13E+06 | 2.17 | -0.59 | mdpi.com |

| C₁₀H₇CH₃ + CH₃ → C₁₀H₇CH₂ + CH₄ | 4.32E+12 | 0.00 | 59.83 | mdpi.com |

| C₁₀H₇CH₃ + O₂ → C₁₀H₇CH₂ + HO₂ | 4.00E+13 | 0.00 | 217.57 | mdpi.com |

These kinetic parameters are essential for developing detailed chemical kinetic models that can predict the behavior of fuels containing substituted naphthalenes under various conditions. mdpi.com The conversion of 1-methylnaphthalene to 1-naphthaldehyde, via the 1-naphthylmethyl radical, plays a significant role in its ignition characteristics. mdpi.com

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the basis for understanding the electronic structure of molecules. By solving approximations of the Schrödinger equation, QM calculations can determine various molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules. DFT is instrumental in predicting electronic effects, reaction sites, and energetic properties.

The distribution of electrons within 1-methylnaphthalene-2-carboxaldehyde governs its polarity and intermolecular interactions. The naphthalene (B1677914) core is a π-rich aromatic system. The introduction of a methyl group (-CH₃) at the C1 position and a carboxaldehyde group (-CHO) at the C2 position significantly influences this distribution.

Methyl Group (-CH₃): As an electron-donating group through hyperconjugation and inductive effects, the methyl group increases the electron density on the naphthalene ring, particularly at the ortho and para positions relative to its point of attachment.

Carboxaldehyde Group (-CHO): This group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. The carbonyl carbon is electrophilic, and the oxygen atom is nucleophilic. The group deactivates the aromatic ring towards electrophilic attack by pulling electron density away from it.

A DFT calculation would quantify this charge distribution, likely showing a partial positive charge (δ+) on the carbonyl carbon and the hydrogen of the aldehyde, and a partial negative charge (δ-) on the carbonyl oxygen. The interplay between the electron-donating methyl group and the electron-withdrawing aldehyde group creates a complex electronic environment across the molecule.

The calculated charge distribution and frontier molecular orbitals (HOMO and LUMO) from DFT can predict the most likely sites for chemical reactions.

Nucleophilic Attack: The most probable site for a nucleophilic attack is the electron-deficient carbonyl carbon of the carboxaldehyde group. This is a characteristic reaction of aldehydes and ketones.

Electrophilic Attack: The naphthalene ring is the primary site for electrophilic attack. The directing effects of the existing substituents determine the regioselectivity. The electron-donating methyl group activates the ring, while the electron-withdrawing aldehyde group deactivates it. The precise location for electrophilic substitution would depend on the calculated activation energies for attacks at different ring positions, but it would likely be directed to the less deactivated ring of the naphthalene system.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations provide a visual representation of these reactive sites, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack.

DFT calculations are highly effective for optimizing the three-dimensional structure of a molecule to its lowest energy state. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Studies on similar molecules, like 1-naphthaldehyde (B104281), have used DFT to establish these parameters with results that correspond well with experimental data.

Energetic properties provide crucial information about the molecule's stability and reactivity. While specific values for this compound are not published, DFT can be used to calculate them.

Table 1: Predicted Energetic Properties for this compound

| Property | Description | Predicted Trend/Significance |

|---|---|---|

| Heat of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Provides a measure of the molecule's thermodynamic stability. |

| Binding Energy | The energy required to disassemble the molecule into its constituent atoms. | Indicates the strength of the chemical bonds within the molecule. |

| Total Energy | The sum of the kinetic and potential energies of all particles in the molecule. | A key output of QM calculations used to compare the stability of different isomers or conformations. |

| Electronic Energy | The energy of the electrons in the molecule at 0 Kelvin. | A fundamental component of the total energy. |

This table is illustrative and contains no empirical data, as such data is not available in the cited literature for the specific compound.

For calculations requiring higher accuracy, especially concerning electron correlation effects that DFT can sometimes inadequately describe, post-Hartree-Fock methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory, build upon the Hartree-Fock approximation to provide a more precise solution to the Schrödinger equation. While computationally more expensive, they are the gold standard for calculating energetic properties and reaction barriers where high accuracy is paramount. There is no specific application of these methods to this compound found in the literature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are used to study the physical movements of atoms and molecules over time. While quantum mechanical methods are excellent for static properties, MD simulations provide insight into the dynamic behavior of a system, such as conformational changes and interactions with a solvent or a biological receptor.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This could reveal:

The rotational freedom of the carboxaldehyde group relative to the naphthalene ring.

The nature of solvation and the specific interactions (e.g., hydrogen bonding) between the aldehyde oxygen and solvent molecules.

However, no specific MD simulation studies have been published for this compound.

Computational and Theoretical Analysis of this compound: A Review of Current Literature

Following a comprehensive review of scientific literature and chemical databases, detailed information regarding the computational chemistry and theoretical modeling of this compound is not available. Specifically, scholarly research covering the topics of mechanistic prediction, reaction network analysis, kinetic modeling, and specific structure-reactivity relationship studies for this particular compound could not be located.

Studies on related compounds, such as 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), have utilized computational methods to explore their combustion and atmospheric oxidation pathways. For instance, detailed chemical kinetic models for 1-methylnaphthalene have been developed, identifying its conversion to 1-naphthaldehyde as a significant reaction. mdpi.comnih.govresearchgate.net These models sometimes derive reaction rate constants by analogy to simpler molecules, occasionally employing methods like Transition State Theory (TST). mdpi.com Similarly, the atmospheric oxidation of 2-methylnaphthalene has been investigated using quantum chemistry, Transient State Theory, and Unimolecular Reaction Theory Coupled with Master Equation (RRKM-ME) to elucidate reaction mechanisms and kinetics. researchgate.net

However, these computational analyses have been applied to the isomers 1-methylnaphthalene and 2-methylnaphthalene, and not to this compound itself. The specific outline provided, including computer-generated mechanistic networks, kinetic modeling via TST and RRKM-ME, and structure-reactivity studies like N→π* interactions for this compound, does not correspond to any available research found in the public domain. Therefore, the content for the requested sections cannot be generated at this time.

Advanced Applications in Synthetic Organic Chemistry

Role as a Key Synthetic Building Block for Architecturally Complex Molecules

1-Methylnaphthalene-2-carboxaldehyde has emerged as a crucial starting material for the synthesis of architecturally complex molecules. The inherent reactivity of the aldehyde group, combined with the rigid and aromatic nature of the methylnaphthalene scaffold, makes it an ideal component for constructing elaborate molecular frameworks. The naphthalene (B1677914) core itself is a feature of numerous natural products with diverse pharmacological activities, making derivatives like this compound attractive starting points for their synthesis. chemistryviews.org

Synthetic strategies often leverage the aldehyde functionality for carbon-carbon bond formation, enabling the extension and elaboration of the molecular structure. For instance, regioselective C-H methylation of 1-naphthaldehydes has been employed as a key step in the total synthesis of methylated naphthalene natural products such as dehydrocacalohastine and musizin. chemistryviews.org This highlights the potential for this compound to serve as a more direct precursor in such synthetic endeavors, potentially streamlining the synthetic route to these and other complex natural products. The strategic placement of the methyl and aldehyde groups on the naphthalene ring influences the electronic properties and steric environment of the molecule, which can be exploited to achieve high levels of selectivity in complex synthetic transformations.

Rational Design and Synthesis of Functional Molecules

The rational design of functional molecules hinges on the use of well-defined building blocks that can be assembled in a predictable manner. This compound fits this role admirably, providing a platform for the synthesis of a diverse range of molecules with tailored properties.

The naphthalene moiety is a common feature in many biologically active compounds. Consequently, this compound is a valuable precursor for the synthesis of active pharmaceutical intermediates and lead compounds, enabling the exploration of new chemical space in drug discovery.

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a key structural motif in a large family of isoquinoline (B145761) alkaloids with a wide spectrum of biological activities. sigmaaldrich.com The Pictet-Spengler condensation is a cornerstone reaction for the synthesis of the THIQ core, involving the reaction of a phenylethylamine derivative with an aldehyde or ketone. sigmaaldrich.com The general mechanism commences with the condensation of the amine and aldehyde to form an iminium intermediate, which then undergoes an intramolecular electrophilic cyclization to yield the THIQ product.

In this context, this compound can serve as the aldehyde component, reacting with various phenylethylamine derivatives to produce novel THIQ analogs bearing a 1-(1-methylnaphthalen-2-yl) substituent. This would introduce a bulky, lipophilic group at the 1-position of the THIQ core, which could significantly influence the pharmacological properties of the resulting molecule. The ability to generate a diverse library of such analogs by varying the phenylethylamine reactant underscores the utility of this compound in medicinal chemistry.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The Ugi four-component reaction (U-4CR) is a prominent example, involving the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. molport.comnih.gov This reaction is highly valued for its efficiency, atom economy, and ability to generate molecular diversity. chemistryviews.orgnih.gov

This compound can be effectively employed as the aldehyde component in the Ugi reaction. The reaction mechanism proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. Nucleophilic attack by the isocyanide, followed by an intramolecular Mumm rearrangement, leads to the final bis-amide product. molport.com By incorporating this compound into an Ugi reaction, a diverse library of peptide-like molecules with a 1-methylnaphthalene (B46632) moiety can be readily synthesized. These products, with their unique steric and electronic properties, are of interest as potential protein mimetics and for screening in drug discovery programs. nih.gov

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of compounds that have garnered significant attention in medicinal chemistry due to their broad range of biological activities. The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone. smolecule.com

Naphthalene-chalcone hybrids have been synthesized by reacting a naphthaldehyde with various ketone derivatives. smolecule.com In a similar fashion, this compound can be condensed with different aromatic or heterocyclic ketones to produce a novel series of naphthalene-chalcone hybrids. These hybrid molecules combine the structural features of both naphthalene and chalcone (B49325) moieties, which can lead to synergistic or novel biological activities. For example, a series of new naphthalene-chalcone derivatives were synthesized and investigated for their anticancer, antibacterial, and antifungal properties, with some compounds showing promising activity against the A549 cell line and inhibiting the VEGFR-2 enzyme. smolecule.com

Table 1: Examples of Synthesized Naphthalene-Chalcone Derivatives and their Biological Activity

| Compound ID | Ketone Precursor | Naphthaldehyde Precursor | Biological Activity | IC50 Value |

|---|---|---|---|---|

| 2j | 4-fluoroacetophenone derivative | 1-naphthaldehyde (B104281) | Anticancer (A549) | 7.835 ± 0.598 μM |

| 2j | 4-fluoroacetophenone derivative | 1-naphthaldehyde | VEGFR-2 Inhibition | 0.098 ± 0.005 μM |

| 3a | Substituted aromatic ketone | 1-naphthaldehyde | Antiproliferative (MCF-7) | Good % inhibition |

| 3e | Substituted aromatic ketone | 1-naphthaldehyde | Antiproliferative (MCF-7) | Good % inhibition |

This table is based on data for 1-naphthaldehyde, a close structural analog, and is illustrative of the potential of this compound in synthesizing similar hybrids.

The unique optical and electronic properties of the naphthalene ring system make it an attractive component for the development of advanced materials. This compound, with its reactive aldehyde group, serves as a valuable monomer for the synthesis of novel polymers and functional materials.

For instance, naphthaldehydes can be used in the synthesis of porous organic polymers. A polyaminal-based porous polymeric network was fabricated through a one-pot polycondensation of melamine (B1676169) and naphthaldehyde. mdpi.com The resulting polymer exhibited a high surface area and was effective in the uptake of CO2 and heavy metals. mdpi.com This suggests that this compound could be used to create similar porous polymers with potentially modified properties due to the presence of the methyl group.

Furthermore, naphthaldehydes are precursors for the synthesis of polyimides, a class of high-performance polymers known for their thermal stability and mechanical strength. Diamine monomers containing a naphthalene moiety have been synthesized from 1-naphthaldehyde, which were then used to create novel polyimides. researchgate.net The incorporation of the bulky naphthalene group can enhance the solubility and modify the optical properties of the resulting polymers. By extension, this compound could be used to synthesize a new range of polyimides with tailored characteristics for applications in electronics and aerospace. The aldehyde functionality allows for its integration into the polymer backbone through reactions like condensation with amines to form imine linkages, which can be a route to novel poly(azomethine)s with interesting electrochemical and optical properties. researchgate.net

Precursors for Advanced Materials

Liquid Crystal and Polymer Precursors

The utility of naphthalene-based compounds as precursors for high-performance polymers is well-established. For instance, derivatives of naphthalene are key components in the production of specialty polymers with enhanced thermal and mechanical properties. While direct polymerization of this compound is not a common application, its structural motifs are relevant to the synthesis of advanced polymers. The reactivity of the aldehyde group allows for its incorporation into polymer backbones through various condensation reactions.

Conjugated Polymers and Organic Semiconductors

The naphthalene moiety is a fundamental building block in the design and synthesis of conjugated polymers and organic semiconductors. These materials are of great interest for their applications in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The extended π-system of the naphthalene ring facilitates charge transport, a critical property for semiconductor performance.

Naphthalene derivatives are often incorporated into polymer chains to tune the electronic and optical properties of the resulting materials. The introduction of substituents, such as a methyl group and a carboxaldehyde group, can influence the solubility, processability, and solid-state packing of the polymers, which in turn affects their charge carrier mobility and device performance. While specific research on polymers derived directly from this compound is not prominent, the general principles of utilizing naphthalene aldehydes in the synthesis of conjugated materials are well-understood. The aldehyde functionality can be used to build larger conjugated systems through reactions like the Wittig reaction or Horner-Wadsworth-Emmons reaction, extending the conjugation length and modifying the electronic bandgap of the material.

| Property | Relevance in Conjugated Polymers & Organic Semiconductors |

| Extended π-System | Facilitates delocalization of electrons, enabling charge transport. |

| Planar Structure | Promotes intermolecular π-π stacking, which is crucial for efficient charge hopping between polymer chains in the solid state. |

| Chemical Stability | The aromatic nature of the naphthalene core imparts good thermal and chemical stability to the resulting materials. |

| Functionalization | The presence of reactive groups like the aldehyde allows for further chemical modification and incorporation into various polymer architectures. |

Derivatization in Analytical Chemistry and Chemical Biology

The aldehyde functional group on the naphthalene scaffold makes this compound and related compounds valuable reagents in analytical chemistry and chemical biology, particularly for the derivatization of molecules to enable their detection and analysis.

Development of Fluorogenic Probes

Naphthalene aldehydes are widely employed in the development of fluorogenic probes. These probes are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with a specific analyte. This "turn-on" fluorescence provides a sensitive and selective method for detecting the presence of the target molecule.

The aldehyde group of a naphthalene derivative can react with specific functional groups on an analyte, such as primary amines, to form a new, highly fluorescent product. The inherent fluorescence of the naphthalene core is often enhanced or modulated by this reaction. For example, the reaction of a naphthalene dialdehyde (B1249045) with a primary amine in the presence of a nucleophile can form a cyanobenz[f]isoindole (CBI) derivative, which is intensely fluorescent. While specific applications of this compound as a fluorogenic probe are not widely reported, its structural features are consistent with those used in the design of such probes for the detection of various biomolecules and ions.

Key Features of Naphthalene-Based Fluorogenic Probes:

| Feature | Description |

| High Quantum Yield | The naphthalene fluorophore often exhibits high fluorescence quantum yields, leading to bright signals and high sensitivity. |

| Photostability | The aromatic system provides good resistance to photobleaching, allowing for longer observation times in fluorescence microscopy. |

| Environmental Sensitivity | The fluorescence properties of some naphthalene derivatives can be sensitive to the polarity of their local environment, which can be exploited for sensing applications. |

| Reactive Aldehyde Group | Enables covalent attachment to analytes of interest, providing specificity. |

Reagents for Selective Labeling of Biomolecules

The reactivity of the aldehyde group makes naphthalene-based carboxaldehydes useful as reagents for the selective labeling of biomolecules, such as proteins and peptides. The primary amine groups present in the side chains of lysine (B10760008) residues and at the N-terminus of proteins can react with aldehydes to form a Schiff base. This covalent linkage allows for the attachment of the fluorescent naphthalene tag to the biomolecule.

This labeling strategy is a cornerstone of many bioanalytical techniques. Once a biomolecule is fluorescently labeled, it can be detected and quantified with high sensitivity using methods like fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC) with fluorescence detection. For instance, naphthalene-2,3-dicarboxaldehyde (NDA) is a well-known reagent used to derivatize primary amines on proteins for their analysis by capillary electrophoresis. nih.gov The resulting fluorescent adducts can be detected at very low concentrations. Although the direct use of this compound for this purpose is not extensively documented, its chemical properties suggest its potential as a fluorescent labeling agent.

General Reaction for Labeling Primary Amines:

Naphthalene-CHO + R-NH₂ → Naphthalene-CH=N-R + H₂O

This reaction forms a stable covalent bond, effectively tagging the biomolecule with the naphthalene fluorophore, which can then be used for a variety of downstream applications in proteomics and cell biology.

Environmental Fate and Biotransformation Studies Academic Perspectives

Anaerobic Biotransformation Mechanisms (e.g., Sulfate-Reducing Enrichment Cultures)

In anoxic environments such as contaminated sediments and aquifers, anaerobic biotransformation becomes the primary degradation mechanism. Studies with sulfate-reducing and iron-reducing enrichment cultures have revealed distinct activation mechanisms for methylated naphthalenes. nih.govnih.govasm.org

For 1-methylnaphthalene (B46632), degradation under iron-reducing conditions has been shown to produce 1-naphthoic acid as a key metabolite. nih.govresearchgate.net This suggests a different initial activation step compared to naphthalene (B1677914), which is typically activated by carboxylation to 2-naphthoic acid, or 2-methylnaphthalene (B46627), which is activated by the addition of fumarate (B1241708) to the methyl group. nih.govasm.org An enrichment culture was able to consume 1-naphthoic acid, indicating it is a degradable intermediate in the anaerobic pathway. nih.gov

In contrast, the anaerobic degradation of 2-methylnaphthalene by sulfate-reducing cultures is initiated by the addition of fumarate to the methyl group, forming naphthyl-2-methyl-succinic acid. nih.govasm.org This succinate (B1194679) adduct is then further metabolized through β-oxidation steps to ultimately yield 2-naphthoic acid, which then enters a ring reduction pathway. nih.govasm.org While a sulfate-reducing culture capable of degrading 2-methylnaphthalene could not grow on 1-methylnaphthalene, it could utilize 1-naphthoic acid, albeit after a significant lag phase. nih.gov

Table 2: Key Metabolites in Anaerobic Degradation of Methylnaphthalenes

| Parent Compound | Condition | Initial Activation Product | Subsequent Metabolite | Reference |

|---|---|---|---|---|

| 1-Methylnaphthalene | Iron-reducing | Not explicitly identified | 1-Naphthoic acid | nih.gov, researchgate.net |

| 2-Methylnaphthalene | Sulfate-reducing | Naphthyl-2-methyl-succinic acid | 2-Naphthoic acid | nih.gov, asm.org |

| Naphthalene | Sulfate-reducing | 2-Naphthoic acid | Reduced 2-naphthoic acid derivatives | nih.gov, nih.gov |

Atmospheric Oxidation Mechanisms (e.g., Reactions with OH Radicals for Related Compounds)

In the atmosphere, the fate of volatile organic compounds like methylated naphthalenes is primarily governed by gas-phase reactions with photochemically generated hydroxyl (OH) radicals. rsc.orgtandfonline.comnih.gov The atmospheric oxidation of 2-methylnaphthalene is initiated mainly by the addition of an OH radical to the aromatic ring system, forming various OH-adducts. rsc.orgresearchgate.net

Following the initial OH addition, the resulting radical can react with atmospheric oxygen (O₂). rsc.orgresearchgate.net This can lead to the formation of peroxy radicals. The subsequent fate of these peroxy radicals is complex and can involve reactions with nitric oxide (NO) or unimolecular isomerization via hydrogen shifts. rsc.orgresearchgate.net These pathways are dominant and can account for the formation of dicarbonyl compounds observed in experimental studies. rsc.orgresearchgate.net Laboratory simulations of 1-methylnaphthalene oxidation driven by environmentally persistent free radicals (EPFRs), which generate OH radicals, identified products such as 1,4-naphthoquinone, 1-naphthaldehyde (B104281), and various isomers of (hydroxymethyl)naphthalene. nih.gov

The reaction rates of methylated naphthalenes with OH radicals are generally faster than that of naphthalene itself. Smog chamber experiments determined the relative reaction rates, showing 1-methylnaphthalene and 2-methylnaphthalene to be 1.5 and 2.1 times more reactive than naphthalene, respectively. tandfonline.com

Enzymatic Biotransformations and Metabolite Characterization (e.g., Hydroxymethyl-naphthalenes, Naphthoic Acid Derivatives)

Enzymatic studies, often using microbial or mammalian systems, provide detailed insight into the specific metabolites formed from methylnaphthalenes. The fungus Cunninghamella elegans metabolizes both 1- and 2-methylnaphthalene primarily at the methyl group to form 1- and 2-hydroxymethylnaphthalene, respectively. nih.gov Further oxidation leads to the corresponding 1- and 2-naphthoic acids. nih.gov This organism also produces various hydroxylated derivatives, such as 5-hydroxy-1-naphthoic acid and 6-hydroxy-2-naphthoic acid. nih.gov The initial hydroxylation of the methyl group is catalyzed by a monooxygenase enzyme. nih.gov

In mammalian systems, metabolic activation of 2-methylnaphthalene involves cytochrome P450 enzymes and sulfotransferases. tandfonline.com A primary metabolite observed in mouse liver microsomes is 2-naphthalenemethanol (B45165) (2-hydroxymethylnaphthalene). tandfonline.com This highlights the role of enzymatic hydroxylation in the biotransformation of these compounds. Human exposure to methylnaphthalenes can be monitored by quantifying urinary methylnaphthols (Me-OHNs), which are metabolites of both 1- and 2-methylnaphthalene. nih.gov

Table 3: Characterized Metabolites from Enzymatic Biotransformation of Methylnaphthalenes

| Organism/System | Parent Compound | Key Metabolites | Reference |

|---|---|---|---|

| Cunninghamella elegans | 1-Methylnaphthalene | 1-Hydroxymethylnaphthalene, 1-Naphthoic acid, 5-Hydroxy-1-naphthoic acid | nih.gov |

| Cunninghamella elegans | 2-Methylnaphthalene | 2-Hydroxymethylnaphthalene, 2-Naphthoic acid, 5-Hydroxy-2-naphthoic acid, 6-Hydroxy-2-naphthoic acid | nih.gov |

| Mouse Liver Microsomes | 2-Methylnaphthalene | 2-Naphthalenemethanol | tandfonline.com |

| Human (Urine) | 1- and 2-Methylnaphthalene | Methylnaphthols (Me-OHNs) | nih.gov |

Emerging Research Directions and Future Scholarly Endeavors

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to naphthaldehydes often rely on classical methods that may involve harsh conditions or generate significant waste. Future research is expected to pivot towards greener and more sustainable alternatives. Drawing parallels from studies on related compounds like 2-hydroxy-1-naphthaldehyde, eco-friendly approaches are gaining traction. tandfonline.comtandfonline.comresearchgate.net These often involve the use of biodegradable and biocompatible catalysts, such as chitosan (B1678972) derivatives, and solvent-free reaction conditions, which not only reduce the environmental impact but can also lead to higher yields and shorter reaction times. tandfonline.comtandfonline.com

For instance, the Sommelet aldehyde synthesis, a classic method, has been adapted to be performed in water using surfactants and a lanthanum(III) triflate catalyst, representing a greener alternative for the synthesis of 2-naphthaldehyde. chemicalbook.com Similarly, indium(III)-catalyzed regioselective annulation of 3-formylchromones with alkynes presents a novel, one-pot protocol for constructing diverse 1-naphthaldehyde (B104281) derivatives. acs.orgresearchgate.net The exploration of biocatalytic routes, employing enzymes to carry out specific transformations under mild conditions, also presents a promising frontier for the sustainable production of functionalized naphthalenes. nih.govacs.org

Table 1: Comparison of Conventional and Green Synthesis Approaches for Naphthaldehyde Derivatives

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often uses hazardous organic solvents | Emphasizes solvent-free conditions or benign solvents like water tandfonline.comchemicalbook.com |

| Catalysts | May use stoichiometric or toxic reagents | Utilizes biodegradable, reusable, or highly efficient catalysts tandfonline.comtandfonline.com |

| Reaction Time | Can be lengthy | Often significantly reduced tandfonline.com |

| Yields | Variable | Often improved tandfonline.com |

| Waste Generation | Can be substantial | Minimized |

Application of Machine Learning and AI in Compound Design and Reaction Prediction

Advanced Characterization Techniques for Real-time Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and developing novel transformations. Advanced in-situ spectroscopic techniques are becoming indispensable tools for gaining real-time mechanistic insights into chemical reactions. Techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products as a reaction progresses, providing valuable kinetic and mechanistic data. xjtu.edu.cnmt.com

For the synthesis and reactions of 1-Methylnaphthalene-2-carboxaldehyde, in-situ FTIR could be employed to study the kinetics of its formation or subsequent transformations, helping to elucidate the reaction pathway and identify any transient intermediates. xjtu.edu.cn High-resolution synchrotron-based FTIR spectroscopy has been used to study the detailed rotational-vibrational structure of naphthalene (B1677914), providing fundamental data that can inform theoretical models of its reactivity. nih.govrsc.org Such advanced techniques could be applied to study the subtle electronic and steric effects of the methyl and aldehyde groups on the naphthalene core of the target molecule.

Interdisciplinary Research at the Interface of Organic Synthesis, Materials Science, and Environmental Chemistry

The unique structure of this compound, combining an aromatic core with reactive functional groups, makes it a promising candidate for interdisciplinary research. In materials science, naphthaldehyde derivatives are being explored as building blocks for functional materials. For instance, they can be incorporated into metal-organic frameworks (MOFs), creating materials with potential applications in sensing, catalysis, and gas storage. nih.govnih.govsci-hub.semdpi.comresearchgate.net The aldehyde group can be used to functionalize surfaces or polymers, imparting specific properties. Naphthalene-based materials are also of interest for their optical and electronic properties. rsc.org

From an environmental perspective, functionalized naphthalenes are relevant as they are components of crude oil and products of combustion. nih.gov Understanding their environmental fate and developing methods for their detection and remediation is an active area of research. Naphthalene derivatives have been used to develop fluorescent sensors for the detection of pollutants like heavy metal ions. rsc.orgresearchgate.netjst.go.jp The study of how functional groups affect the sorption of naphthalene derivatives onto microplastics is another important area of environmental research. acs.org

Exploration of Stereoselective Syntheses and Chiral Derivatizations

The development of methods for the stereoselective synthesis of chiral molecules is a major focus of modern organic chemistry. While there is no intrinsic chirality in this compound, its aldehyde group provides a handle for the introduction of chirality through asymmetric reactions. Future research could explore the use of chiral catalysts to perform enantioselective additions to the carbonyl group, leading to the synthesis of chiral alcohols and other valuable building blocks. sigmaaldrich.comnih.gov

Furthermore, this compound can be used as a derivatizing agent for the enantioseparation of chiral amines and amino acids. researchgate.netkoreascience.krnih.govmdpi.com By reacting with a chiral amine, a pair of diastereomeric imines is formed, which can then be separated by chromatography. This approach is valuable for the analysis of chiral compounds in various fields, including metabolomics and pharmaceutical analysis. The development of new chiral derivatization reagents and methods based on the naphthaldehyde scaffold is a promising area for future investigation. Research into the asymmetric synthesis of binaphthyl (BINOL) derivatives, which are important chiral ligands and catalysts, also highlights the importance of naphthalene chemistry in asymmetric catalysis. chinesechemsoc.orgmdpi.com

常见问题

Q. Q1. What are the recommended methodologies for synthesizing and characterizing 1-Methylnaphthalene-2-carboxaldehyde?

Answer: Synthesis typically involves Friedel-Crafts alkylation or catalytic oxidation of methylnaphthalene derivatives. Characterization requires a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the aldehyde group and methyl substitution pattern.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR spectroscopy to identify carbonyl stretching vibrations (~1700 cm⁻¹) and aromatic C-H bonds.

Chromatographic purity assessment (e.g., HPLC with UV detection) is critical, as side products like 2-Methylnaphthalene isomers may form during synthesis .

Q. Q2. How can researchers design experiments to assess the environmental persistence of this compound?

Answer: Environmental fate studies should include:

- Hydrolysis stability tests under varying pH and temperature conditions.

- Photodegradation assays using simulated sunlight (e.g., UV irradiation at 254 nm) to track degradation products via GC-MS.

- Soil/water partitioning studies (log Kow and log Koc) to evaluate bioavailability and adsorption potential.

Standardized protocols from the EPA or OECD guidelines are recommended for reproducibility .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in toxicity data for this compound across experimental models?

Answer: Contradictions often arise from differences in:

- Exposure routes (e.g., inhalation vs. oral; see Table B-1 in ).

- Species-specific metabolism (e.g., murine vs. human cytochrome P450 activity).

- Dose-response variability (non-linear effects at subchronic vs. acute exposures).

A meta-analysis approach, combined with risk-of-bias assessment (using tools like Tables C-6/C-7 in ), can identify high-confidence studies. For example, prioritize studies with randomized dosing and blinded outcome assessments .

Q. Q4. What advanced mechanistic models are suitable for studying the oxidative stress pathways induced by this compound?

Answer:

- In vitro models : Use human bronchial epithelial cells (BEAS-2B) to quantify reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) and correlate with Nrf2/ARE pathway activation.

- In vivo models : Transgenic mice (e.g., Keap1-knockout) to assess antioxidant response element (ARE)-driven gene expression.

- Omics integration : Pair RNA-seq data with metabolomic profiling (LC-MS) to map ROS-mediated lipid peroxidation and DNA adduct formation .

Q. Q5. How can researchers optimize literature screening workflows to identify high-quality toxicological data for this compound?

Answer: A systematic approach is essential:

Database selection : Prioritize PubMed, TOXCENTER, and NTRL using Boolean queries (e.g., "(this compound) AND (toxicokinetics OR biomarkers)" as in ).

Two-step screening : Exclude non-peer-reviewed studies first, then apply inclusion criteria (e.g., in vivo mammalian studies with ≥30-day exposure; see ).

Grey literature : Supplement with ATSDR-reviewed technical reports after expert validation ().

Automated tools like SWIFT-Review can expedite title/abstract screening .

Data Analysis and Interpretation

Q. Q6. What statistical methods are recommended for dose-response modeling of this compound toxicity?

Answer:

- Benchmark dose (BMD) modeling using EPA’s BMDS software to derive NOAEL/LOAEL values.

- Multivariate regression to adjust for covariates (e.g., age, co-exposures to PAHs).

- Bayesian hierarchical models for integrating heterogeneous datasets (e.g., combining in vitro and epidemiological data).

Always report confidence intervals and assess model fit (AIC/BIC criteria) .

Q. Q7. How can researchers validate biomarkers of exposure for this compound in occupational settings?

Answer:

- Urinary metabolites : Quantify 1-naphthoic acid derivatives via LC-MS/MS, correcting for creatinine levels.

- Adductomics : Screen hemoglobin adducts using nanoLC-Orbitrap platforms.

- Longitudinal studies : Track biomarker stability in cohorts with intermittent vs. continuous exposure (e.g., industrial workers; see ).

Cross-validate findings with ambient air monitoring data (e.g., OSHA/NIOSH methods) .

Methodological Challenges

Q. Q8. What are the limitations of current in vitro models for predicting the hepatotoxicity of this compound?

Answer:

- Metabolic competence : Primary hepatocytes lose CYP450 activity within 72 hours; use co-culture systems with stromal cells.

- Lack of biliary excretion : 3D liver spheroids or microfluidic "liver-on-a-chip" models better recapitulate bile acid transport.

- Species differences : Humanized liver mice (e.g., FRG-KO) may bridge gaps between rodent and human data .

Q. Q9. How should researchers address gaps in environmental monitoring data for this compound?

Answer:

- Passive sampling : Deploy polyethylene devices (PEDs) in air/water matrices to capture time-weighted average concentrations.

- Non-targeted analysis : Use GC×GC-TOFMS to detect transformation products (e.g., quinones from photodegradation).

- Collaborative networks : Leverage EPA’s CompTox Dashboard for predictive modeling of environmental fate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。